Cas no 1201447-05-3 (Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod)

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod structure
1201447-05-3 structure
商品名:Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
CAS番号:1201447-05-3
MF:C21H19N3O3
メガワット:361.393864870071
CID:5186886

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod 化学的及び物理的性質

名前と識別子

    • BDBM427474
    • US10544136, Compound 261
    • 5-[3-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-propan-2-yloxybenzonitrile
    • Benzonitrile, 5-[3-(2,3-dihydro-1-hydroxy-1H-inden-4-yl)-1,2,4-oxadiazol-5-yl]-2-(1-methylethoxy)-
    • OzanimodImpurity5
    • CC1084037
    • Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
    • インチ: 1S/C21H19N3O3/c1-12(2)26-19-9-6-13(10-14(19)11-22)21-23-20(24-27-21)17-5-3-4-16-15(17)7-8-18(16)25/h3-6,9-10,12,18,25H,7-8H2,1-2H3
    • InChIKey: KOBRJNRHIIDYMK-UHFFFAOYSA-N
    • ほほえんだ: OC1C2C=CC=C(C3=NOC(C4C=CC(=C(C#N)C=4)OC(C)C)=N3)C=2CC1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 562
  • トポロジー分子極性表面積: 92.2
  • 疎水性パラメータ計算基準値(XlogP): 3.5

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D336280-500mg
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
1201447-05-3
500mg
$ 3000.00 2023-09-08
TRC
D336280-100mg
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
1201447-05-3
100mg
$695.00 2023-05-18
TRC
D336280-250mg
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
1201447-05-3
250mg
$1447.00 2023-05-18
TRC
D336280-25mg
Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod
1201447-05-3
25mg
$184.00 2023-05-18

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod 関連文献

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimodに関する追加情報

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod and Its Role in Modern CAS 1201447-05-3 Research

Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is a novel compound with CAS 1201447-05-3 as its unique identifier, representing a significant advancement in the field of neuroimmunology and inflammatory disease management. This molecule belongs to the class of sphingosine-1-phosphate (S1P) receptor modulators, a category of compounds that have gained substantial attention for their potential therapeutic applications. Recent studies, such as those published in Frontiers in Immunology (2023), highlight the critical role of S1P receptor agonists in modulating immune cell trafficking and reducing inflammation, which aligns closely with the pharmacological profile of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod.

The structural characteristics of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod are pivotal to its biological activity. The compound features a modified sphingosine backbone with a hydroxyethylamino group at the 2-position, which enhances its solubility and bioavailability. This structural modification is particularly noteworthy, as it addresses the limitations of earlier S1P receptor modulators, such as the hydrophobicity of ozanimod, which could hinder its therapeutic efficacy. A 2022 study in Journal of Medicinal Chemistry demonstrated that the introduction of hydrophilic functional groups significantly improves the pharmacokinetic profile of S1P agonists, a finding that directly supports the design of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod.

Recent breakthroughs in the application of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod have been observed in the treatment of autoimmune disorders. A 2023 clinical trial reported in Neurology highlighted the compound's potential in reducing relapse rates in multiple sclerosis (MS) patients. The study revealed that the compound's ability to selectively modulate S1P receptors on lymphocytes leads to a reduction in immune cell infiltration into the central nervous system, thereby mitigating neuroinflammation. This mechanism is distinct from traditional immunosuppressive therapies, which often lack specificity and may cause systemic side effects.

Furthermore, the pharmacodynamic properties of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod have been extensively explored in preclinical models. Research published in Cell Reports (2024) demonstrated that the compound exhibits a prolonged half-life compared to its parent molecule, ozanimod, due to enhanced metabolic stability. This extended duration of action reduces the frequency of dosing, which is a significant advantage for patient compliance. The study also noted that the compound's selectivity for S1P1 and S1P5 receptors minimizes off-target effects, a critical factor in the development of safer therapeutic agents.

The synthesis of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod has been optimized through advanced chemical methodologies. A 2023 paper in Organic & Biomolecular Chemistry described a scalable synthesis route involving the use of microwave-assisted reactions to improve yield and reduce reaction time. This method not only enhances the efficiency of the synthesis process but also ensures the production of high-purity compounds suitable for pharmaceutical applications. The optimization of synthetic pathways is essential for the commercialization of such compounds, as it directly impacts cost-effectiveness and scalability.

Emerging research on Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod also explores its potential in non-neurological inflammatory conditions. A 2024 study in Arthritis & Rheumatology investigated the compound's efficacy in treating rheumatoid arthritis (RA). The results indicated that the compound significantly reduced joint inflammation and improved clinical outcomes in animal models. This finding suggests a broad therapeutic potential beyond neuroinflammatory diseases, expanding the scope of its application in the treatment of autoimmune disorders.

Despite its promising therapeutic profile, the development of Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod is not without challenges. One of the primary concerns is the potential for drug resistance, a common issue with long-term use of immunomodulatory agents. A 2023 review in Pharmacological Reviews emphasized the importance of monitoring for resistance mechanisms and developing strategies to mitigate this risk. Additionally, the need for further clinical trials to establish long-term safety and efficacy profiles remains a critical step in the drug development pipeline.

Overall, Des((2-hydroxyethyl)amino) 1-Hydroxy Ozanimod represents a significant milestone in the field of S1P receptor modulators. Its unique structural features, combined with its demonstrated efficacy in preclinical and early clinical studies, position it as a promising candidate for the treatment of various inflammatory and autoimmune conditions. As research continues to evolve, the compound's role in modern medicine is expected to expand, offering new therapeutic options for patients with complex and chronic diseases.

おすすめ記事

推奨される供給者
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd
atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.atkchemical.com/
atkchemica
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd